molecular formula C12H19NNaO16S2 B12063191 alpha-DeltaUA-[1->4]-GlcNS-6S

alpha-DeltaUA-[1->4]-GlcNS-6S

Cat. No.: B12063191
M. Wt: 520.4 g/mol
InChI Key: YSFOXIFCPZNBSI-UHFFFAOYSA-N
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Description

Heparin disaccharide II-S sodium salt is a sulfated disaccharide derived from heparin, a naturally occurring anticoagulant. This compound is composed of two sugar units, specifically uronic acid and glucosamine, which are sulfated at various positions. Heparin disaccharide II-S sodium salt is often used in biochemical and physiological studies due to its ability to mimic the biological activities of heparin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heparin disaccharide II-S sodium salt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the following steps:

Industrial Production Methods

Industrial production of heparin disaccharide II-S sodium salt follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Heparin disaccharide II-S sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heparin disaccharide II-S sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the structure and function of sulfated polysaccharides.

    Biology: Investigated for its role in cell signaling and interaction with proteins.

    Medicine: Explored for its anticoagulant properties and potential therapeutic applications.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

Heparin disaccharide II-S sodium salt exerts its effects primarily through its interaction with proteins involved in the coagulation cascade. It binds to antithrombin III, enhancing its ability to inhibit thrombin and factor Xa, which are crucial for blood clot formation. This interaction prevents the formation of clots and maintains blood flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heparin disaccharide II-S sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological activities. Its ability to mimic the anticoagulant properties of heparin makes it valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C12H19NNaO16S2

Molecular Weight

520.4 g/mol

InChI

InChI=1S/C12H19NO16S2.Na/c14-2-4(13-30(21,22)23)8(17)10(6(16)3-27-31(24,25)26)29-12-9(18)5(15)1-7(28-12)11(19)20;/h1-2,4-6,8-10,12-13,15-18H,3H2,(H,19,20)(H,21,22,23)(H,24,25,26);

InChI Key

YSFOXIFCPZNBSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)NS(=O)(=O)O)O)C(=O)O.[Na]

Origin of Product

United States

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